Cas no 262587-05-3 (1-Bromo-3-(difluoromethoxy)benzene)

1-Bromo-3-(difluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine substituent at the 1-position and a difluoromethoxy group at the 3-position of the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck). Its high purity and well-defined structure ensure consistent performance in demanding synthetic routes. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
1-Bromo-3-(difluoromethoxy)benzene structure
262587-05-3 structure
Product Name:1-Bromo-3-(difluoromethoxy)benzene
CAS No:262587-05-3
MF:C7H5BrF2O
MW:223.014808416367
MDL:MFCD00236233
CID:92637
PubChem ID:24879330
Update Time:2025-05-20

1-Bromo-3-(difluoromethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(difluoromethoxy)benzene
    • 3-(Difluoromethoxy)bromobenzene
    • PS-7806
    • 1-Bromo-3-(difluoromethoxy)benzene, 97%
    • J-016353
    • CS-W007939
    • TQU0263
    • 262587-05-3
    • MFCD00236233
    • Benzene, 1-bromo-3-(difluoromethoxy)-
    • 3-difluoromethoxybromobenzene
    • SCHEMBL22904
    • SY018958
    • FT-0659495
    • EN300-366098
    • DTXSID60371763
    • AKOS000195373
    • 3-Bromo-1-(difluoromethoxy)benzene
    • B4189
    • AM61434
    • DB-030874
    • STL555136
    • BBL101340
    • MDL: MFCD00236233
    • Inchi: 1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H
    • InChI Key: NWBDGKNKAFGQQL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC(F)F

Computed Properties

  • Exact Mass: 221.94900
  • Monoisotopic Mass: 221.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.585 g/mL at 25 °C(lit.)
  • Boiling Point: 196-197 °C(lit.)
  • Flash Point: 199 °F
  • Refractive Index: n20/D 1.502(lit.)
  • PSA: 9.23000
  • LogP: 3.05050
  • Solubility: Not determined

1-Bromo-3-(difluoromethoxy)benzene Security Information

1-Bromo-3-(difluoromethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-3-(difluoromethoxy)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:262587-05-3)1-Bromo-3-(difluoromethoxy)benzene
Order Number:A1200113
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:41
Price ($):535.0
Email:sales@amadischem.com

Additional information on 1-Bromo-3-(difluoromethoxy)benzene

1-Bromo-3-(difluoromethoxy)benzene (CAS No. 262587-05-3)

1-Bromo-3-(difluoromethoxy)benzene, also known by its CAS registry number CAS No. 262587-05-3, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its bromine atom at the para position and a difluoromethoxy group at the meta position, making it a valuable intermediate in the construction of complex molecular architectures. Recent advancements in synthetic methodologies have further highlighted its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The structure of 1-bromo-3-(difluoromethoxy)benzene is particularly appealing due to its electron-withdrawing groups, which enhance reactivity in various coupling reactions. For instance, the bromine atom serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the difluoromethoxy group introduces steric and electronic effects that can be exploited to control regioselectivity in cross-coupling reactions. These properties have been extensively utilized in the synthesis of biologically active molecules, such as kinase inhibitors and GPCR modulators.

Recent studies have demonstrated the utility of CAS No. 262587-05-3 in the construction of heterocyclic frameworks, which are integral to many drug candidates. For example, researchers have employed this compound as a key intermediate in the synthesis of quinazoline derivatives, which exhibit potent anti-cancer activity. The ability to introduce diverse functional groups at specific positions on the aromatic ring has made it a cornerstone in modular synthetic strategies.

In addition to its role in medicinal chemistry, 1-bromo-3-(difluoromethoxy)benzene has found applications in materials science. Its electron-withdrawing groups make it suitable for use in the synthesis of advanced polymers and organic semiconductors. For instance, recent work has explored its incorporation into conjugated polymer systems for applications in organic electronics, such as field-effect transistors and light-emitting diodes.

The synthesis of CAS No. 262587-05-3 has also been a subject of recent research interest. Traditional methods involve multi-step procedures with low overall yields, but advancements in catalytic systems and transition metal-mediated reactions have enabled more efficient routes. For example, the use of palladium catalysts has facilitated cross-coupling reactions that allow for direct installation of the difluoromethoxy group onto aromatic rings.

In terms of safety and handling, while 1-bromo-3-(difluoromethoxy)benzene is not classified as a hazardous material under standard conditions, proper precautions should be taken during storage and use to avoid exposure to moisture or strong oxidizing agents. Its stability under normal conditions makes it suitable for large-scale production and distribution.

Looking ahead, the continued exploration of CAS No. 262587-05-3's chemical properties is expected to unlock new avenues for its application. Researchers are currently investigating its potential as a building block for nanomaterials and advanced biomaterials, which could revolutionize fields such as regenerative medicine and energy storage.

In summary, 1-bromo-3-(difluoromethoxy)benzene, with its unique structural features and versatile reactivity, remains a vital compound in contemporary organic synthesis. Its role as an intermediate in drug discovery and materials science underscores its importance across multiple disciplines. As research continues to uncover new applications and synthetic pathways, this compound will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:262587-05-3)1-Bromo-3-(difluoromethoxy)benzene
A1200113
Purity:99%
Quantity:500g
Price ($):535.0
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